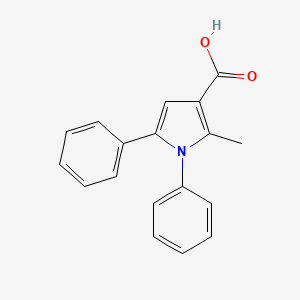

Acide 2-méthyl-1,5-diphényl-1H-pyrrole-3-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid is a heterocyclic compound with a pyrrole ring structure. This compound is known for its diverse biological activities and is used as a building block in various chemical syntheses. Its molecular formula is C18H15NO2, and it has a molecular weight of 277.3 g/mol .

Applications De Recherche Scientifique

2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid typically involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . Another method involves the use of ultrasonic exposure of different amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the efficiency of the reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical syntheses .

Mécanisme D'action

The mechanism of action of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The pyrrole ring structure allows it to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed .

Comparaison Avec Des Composés Similaires

Indole Derivatives: Indole and its derivatives share a similar heterocyclic structure and exhibit diverse biological activities.

Imidazole Derivatives: Imidazole-containing compounds also have a five-membered ring structure and are known for their broad range of chemical and biological properties.

Pyrazole Derivatives: Pyrazole derivatives are another class of heterocyclic compounds with significant biological activities.

Uniqueness: 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its versatility as a building block in chemical synthesis and its potential therapeutic applications make it a valuable compound in scientific research .

Activité Biologique

Overview

2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid (CAS Number: 109812-64-8) is a heterocyclic compound characterized by its pyrrole ring structure. This compound has garnered attention in scientific research due to its diverse biological activities, including potential applications in antimicrobial and anticancer therapies. Its molecular formula is C18H15NO2 with a molecular weight of approximately 277.3 g/mol .

The biological activity of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid is largely attributed to its ability to interact with various molecular targets and pathways. The pyrrole structure allows for interactions with enzymes and receptors, which may lead to significant biological effects. The specific mechanisms can vary based on the derivatives formed and their respective applications .

Antimicrobial Activity

Research indicates that 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid exhibits notable antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | Comparable to standard antibiotics |

| K. pneumoniae | Comparable to standard antibiotics |

In comparative studies, the compound showed inhibition zone diameters similar to those of established antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 (Breast) | 12.41 | Significant cytotoxicity |

| PC3 (Prostate) | 9.71 | High effectiveness |

| HCT-116 (Colon) | 2.29 | Very high cytotoxicity |

| HepG2 (Liver) | 20.19 | Moderate effectiveness |

The compound was found to induce apoptosis and alter cell cycle progression in treated cells, particularly in the S phase, indicating its potential as a therapeutic agent against cancer .

Case Study 1: Anticancer Mechanism Investigation

A study investigated the effect of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid on human leukemia cell lines. Results indicated that treatment led to significant changes in cell morphology and viability, with a marked increase in lactate dehydrogenase (LDH) enzyme activity in treated cells compared to controls. This suggests that the compound effectively inhibits cell growth and induces apoptosis .

Case Study 2: Antimicrobial Efficacy

In a comparative study evaluating various pyrrole derivatives for antimicrobial activity, 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid was tested against multiple strains of bacteria, including resistant strains of Mycobacterium tuberculosis. The results highlighted its potential as a lead compound for developing new antibacterial agents with lower resistance profiles .

Propriétés

IUPAC Name |

2-methyl-1,5-diphenylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-13-16(18(20)21)12-17(14-8-4-2-5-9-14)19(13)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIYTBRYOQDHTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370762 |

Source

|

| Record name | 2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109812-64-8 |

Source

|

| Record name | 2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.